molecular formula C10H10ClF3N4 B2869422 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1461708-08-6

4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B2869422
CAS No.: 1461708-08-6
M. Wt: 278.66
InChI Key: HZULNPZUCDSHBD-UHFFFAOYSA-N
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Description

4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-triazole ring linked to a 3-(trifluoromethyl)phenyl group via a methanamine backbone. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications . Key structural attributes include:

  • Triazole core: The 1,2,4-triazole ring provides hydrogen-bonding capabilities and metabolic stability.
  • Trifluoromethylphenyl group: The electron-withdrawing CF₃ group increases lipophilicity and resistance to oxidative metabolism.
  • Hydrochloride salt: Improves bioavailability by enhancing solubility in polar solvents.

Properties

IUPAC Name

1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZULNPZUCDSHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. This process results in the formation of the triazole ring, which is then further modified to introduce the trifluoromethyl group and the amine functionality.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to manage the reactivity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound, also known as 1-(4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine hydrochloride, has the molecular formula C10H10ClF3N4 and a molecular weight of 278.66 .

Scientific Research Applications
Research indicates that derivatives of triazoles, including those similar in structure to 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride, have been explored for their anticancer properties, specifically targeting cyclin-dependent kinases (CDKs) . Additionally, compounds containing a triazole ring have demonstrated herbicidal activity by inhibiting phytoene desaturase, an enzyme crucial for weed growth .

1. CDK Inhibitors
CDKs, such as CDK2 and CDK9, are key regulators of the cell cycle and are often overexpressed in cancer cells . Inhibiting these kinases can disrupt cancer cell proliferation and induce apoptosis.

  • Inhibitory Activity : Studies have shown that pyrazolo-pyridine derivatives exhibit inhibitory activity against CDK2 and CDK9, suggesting a mechanism for their action against cancer cells .
  • Molecular Docking Studies : Molecular docking studies have indicated that these compounds fit well in the active sites of both CDK2 and CDK9 .
  • Electronic Properties : The electronic properties of phenyl substituents significantly influence the anticancer activity of these compounds .

2. Herbicide Discovery
Triazole derivatives have been investigated as potential herbicides . Phytoene desaturase (PDS) is an enzyme involved in carotenoid biosynthesis, and its inhibition can lead to the bleaching and death of plants .

  • Post-Emergence Herbicidal Activity : One study found that a specific triazole derivative exhibited a broad spectrum of post-emergence herbicidal activity against various weeds .
  • Surface Plasmon Resonance (SPR) Assay : An SPR assay revealed the affinity of the compound to PDS, which was comparable to that of commercial PDS inhibitors .

3. Other Potential Applications
In addition to the above, substituted triazoles have been investigated as potential inhibitors of cyclic nucleotide phosphodiesterases (PDEs) . While not directly linked to the specific compound 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride, this showcases the broader interest in triazole-based compounds for therapeutic applications .

Table 1: Examples of Triazole Derivatives and Their Applications

CompoundApplication
Pyrazolo-pyridine derivativesCDK2 and CDK9 inhibition
(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) MethanolsPhytoene desaturase inhibitor
Thiazolidinone analogsCDK2 and EGFR inhibition
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamideUnknown

Mechanism of Action

The mechanism by which 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Derivatives

a) 2-[(4-Methyl-1,2,4-Triazol-3-yl)Sulfanyl]Ethanamine Hydrochloride
  • Structure : Features a 4-methyl-substituted triazole ring and a sulfanyl-ethylamine chain.
  • Molecular Formula : C₅H₁₁ClN₄S.
  • Key Differences: The sulfanyl (S-) group introduces polarizability but reduces metabolic stability compared to the CF₃ group in the target compound.
b) (1-Methyl-1H-1,2,4-Triazol-3-yl)Methanamine Hydrochloride
  • Structure : Contains a methyl group on the triazole nitrogen (N1-position).
  • Molecular Formula : C₄H₉ClN₄.
  • Key Differences :
    • Methylation at N1 reduces steric hindrance compared to the 4H-triazole configuration in the target compound.
    • Lacks the trifluoromethylphenyl group, resulting in lower lipophilicity .

Analogues with Alternative Heterocycles

a) [5-(3,3,3-Trifluoropropyl)-1,2,4-Oxadiazol-3-yl]Methanamine Hydrochloride
  • Structure : Replaces the triazole with an oxadiazole ring.
  • Molecular Formula : C₆H₁₀ClF₃N₃O.
  • The trifluoropropyl group increases flexibility but may reduce target specificity compared to the rigid trifluoromethylphenyl group .
b) Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate
  • Structure : Includes a carbamate-linked phenylacetyl group.
  • Key Differences :
    • The carbamate moiety introduces hydrolytic instability, unlike the stable methanamine backbone in the target compound.
    • Demonstrated nucleophilic reactivity in hydrazine hydrate reactions, suggesting lower stability under basic conditions .

Analogues with Varied Aromatic Substituents

a) 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole
  • Structure : Substituted with trimethoxyphenyl instead of trifluoromethylphenyl.
  • Synthesized via InCl₃-catalyzed alkylation, indicating divergent synthetic pathways compared to the target compound’s preparation .
b) 1-[3-(Trifluoromethoxy)Phenyl]Cyclobutyl Methanamine Hydrochloride
  • Structure : Features a trifluoromethoxy (OCF₃) group instead of CF₃.
  • Key Differences :
    • The OCF₃ group increases polarity but may reduce membrane permeability compared to CF₃.
    • Cyclobutyl ring introduces steric constraints absent in the target compound’s linear structure .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name Heterocycle Aromatic Substituent Molecular Formula Key Properties Reference
Target Compound 1,2,4-Triazole 3-(Trifluoromethyl)phenyl C₁₀H₁₁ClF₃N₅ High solubility (HCl salt), lipophilic
2-[(4-Methyl-Triazol-3-yl)Sulfanyl]Ethanamine HCl 1,2,4-Triazole None C₅H₁₁ClN₄S Polarizable (S-group), lower stability
[5-Trifluoropropyl-Oxadiazolyl]Methanamine HCl 1,2,4-Oxadiazole Trifluoropropyl C₆H₁₀ClF₃N₃O Flexible backbone, reduced H-bonding
4-Phenyl-5-(Trimethoxyphenyl)-4H-Triazole 1,2,4-Triazole 3,4,5-Trimethoxyphenyl C₁₇H₁₇N₃O₃ Electron-rich, oxidative liability

Research Findings and Implications

  • Triazole vs. Oxadiazole : The target compound’s triazole core offers superior hydrogen-bonding capacity compared to oxadiazole derivatives, enhancing receptor interaction in drug design .
  • Trifluoromethyl Advantage : The CF₃ group in the target compound improves metabolic stability and lipophilicity relative to methoxy or sulfanyl substituents .
  • Salt Form : Hydrochloride salts in analogues like the target compound and ’s derivative enhance solubility, critical for oral bioavailability .

Biological Activity

4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H10ClF3N4
  • Molecular Weight : 278.66 g/mol
  • CAS Number : 1461708-08-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may inhibit specific enzymes and receptors, leading to therapeutic effects in various conditions.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. Inhibition of DprE1 can lead to reduced bacterial viability, making it a candidate for tuberculosis treatment .
  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayResultReference
Enzyme InhibitionDprE1IC50 = 6 µg/mL
CytotoxicityCancer Cell LinesInduces apoptosis
Herbicidal ActivityPhytoene Desaturase (PDS)Effective against six weed species

Case Study 1: Anti-tubercular Activity

A recent study investigated the anti-tubercular activity of various triazole derivatives, including this compound. The compound demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro. The study utilized a series of biochemical assays to confirm its efficacy and mechanism of action against the DprE1 enzyme .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focused on cancer therapeutics, the compound was tested against several human cancer cell lines. Results indicated that it effectively induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent. The study measured cell viability using MTT assays and reported a significant reduction in cell survival at concentrations above 10 µg/mL .

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